Sigmoidin A is a natural product found in Erythrina sigmoidea, Antiaris toxicaria, and other organisms with data available.
Sigmoidin A
CAS No.: 87746-48-3
Cat. No.: VC21342317
Molecular Formula: C25H28O6
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 87746-48-3 |
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Molecular Formula | C25H28O6 |
Molecular Weight | 424.5 g/mol |
IUPAC Name | (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |
Standard InChI Key | BVHLNRAYBCPKOY-NRFANRHFSA-N |
Isomeric SMILES | CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
SMILES | CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Canonical SMILES | CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |
Chemical Structure and Properties
Sigmoidin A is classified as a tetrahydroxyflavanone with the molecular formula C25H28O6 and a molecular weight of 424.5 g/mol . Structurally, it is characterized as a (2S)-flavanone substituted by hydroxy groups at positions 5, 7, 3' and 4', with prenyl groups at positions 2' and 5' . The compound's full chemical name is 2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of Sigmoidin A:
Property | Value |
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Molecular Formula | C25H28O6 |
Molecular Weight | 424.5 g/mol |
CAS Number | 176046-04-1 (for racemic form) |
PubChem CID | 73204 |
Physical Appearance | Crystalline |
Purity (Commercial) | >98% |
Sigmoidin A is available commercially both as the natural (2S) enantiomer and as a racemic mixture ((±)-Sigmoidin A) . The compound requires storage in sealed, cool, and dry conditions to maintain its stability .
Natural Sources and Distribution
Primary Plant Sources
Sigmoidin A was originally isolated from Erythrina sigmoidea Hua, a plant species belonging to the Fabaceae family . This plant is native to certain regions of Africa and has a history of use in traditional medicine. The compound has subsequently been identified in other plant species as well.
Additional Sources
Beyond its original source, Sigmoidin A has also been reported in Antiaris toxicaria and other organisms, though Erythrina species remain the primary documented natural source . The distribution of this compound across different plant families suggests its potential ecological significance, possibly serving defensive functions against herbivores or pathogens.
Biological Activities
Anti-inflammatory Properties
One of the most extensively studied properties of Sigmoidin A is its anti-inflammatory activity. Research has demonstrated that Sigmoidin A selectively inhibits 5-lipoxygenase, a key enzyme involved in inflammatory processes, with an IC50 value of 31 μM . Notably, it shows selectivity in its anti-inflammatory action, as studies indicate it has no significant effect on cyclooxygenase-1 (COX-1) activity .
Experimental Models of Inflammation
In experimental models of inflammation, Sigmoidin A has shown remarkable efficacy. In the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model, Sigmoidin A reduced inflammation by 89%, demonstrating potent anti-inflammatory effects in vivo . This level of efficacy positions it as a potentially valuable compound for anti-inflammatory drug development.
Additional Biological Activities
Beyond its primary anti-inflammatory and antioxidant properties, Sigmoidin A has been reported to possess several other biological activities:
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Antibacterial activity, suggesting potential applications in infection control
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Anti-obesity effects, indicating possible metabolic regulatory functions
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Radical scavenging abilities, contributing to its antioxidant profile
These diverse activities highlight the compound's potential versatility in therapeutic applications.
Mechanism of Action
Antioxidant Mechanisms
As a free radical scavenger, Sigmoidin A likely exerts its antioxidant effects through direct neutralization of reactive oxygen species. The hydroxy groups in its structure, particularly those on the B ring (3' and 4' positions), are typically associated with the antioxidant activity of flavonoids through hydrogen atom donation to free radicals .
Structure-Activity Relationships
Comparison with Sigmoidin B
Studies comparing Sigmoidin A with its structural analog Sigmoidin B reveal interesting structure-activity relationships. Both compounds share the basic flavanone skeleton but differ in their prenylation pattern. While both demonstrate antioxidant and anti-inflammatory properties, their relative potencies in different experimental models vary .
Structural Features Contributing to Activity
The presence of specific structural elements in Sigmoidin A appears critical to its biological activities:
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The tetrahydroxy substitution pattern contributes to its antioxidant properties
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The prenyl groups likely influence its lipophilicity and membrane interactions
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The basic flavanone skeleton provides the framework for its diverse activities
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